N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. Key structural attributes include:
- 3-methyl group on the imidazo[2,1-b][1,3]thiazole ring.
- 4-methoxyphenyl substituent at position 6, contributing electron-donating properties.
- Carboxamide group at position 2, linked to a 2-ethylphenyl moiety, enhancing lipophilicity.
This compound belongs to a class of molecules explored for diverse applications, including medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-15-7-5-6-8-18(15)23-21(26)20-14(2)25-13-19(24-22(25)28-20)16-9-11-17(27-3)12-10-16/h5-13H,4H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNYFQAPYBIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate and DMF (dimethylformamide) as a solvent. This reaction leads to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, which undergoes further cyclization and substitution reactions to yield the final product .
Chemical Reactions Analysis
N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Scientific Research Applications
N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives
G677-0184 (N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide)
- Core structure : Identical imidazo[2,1-b][1,3]thiazole backbone with 3-methyl and 6-(4-methoxyphenyl) groups.
- Key difference : Carboxamide linked to a 3-chlorophenyl instead of 2-ethylphenyl.
F0650-0060 (N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide)
- Core structure : Similar backbone but lacks the 4-methoxy group at position 6 (substituted with phenyl).
- Carboxamide modification : Linked to a furan-2-ylmethyl group.
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride
Heterocyclic Variants
Imidazo[2,1-b][1,3]oxazine Derivatives ()
- Core difference : Oxazine ring instead of thiazole.
- Substituents : Nitro groups and halogenated aryl moieties (e.g., 2-fluorophenyl, 2-bromophenyl).
- Impact : The oxazine core alters electronic properties, while halogen substituents modulate bioactivity through steric and electronic effects .
Imidazo[2,1-b][1,3]thiazines ()
- Core difference : Thiazine ring (six-membered) vs. thiazole (five-membered).
- Substituents : Chloropyridinyl, trifluoromethyl, and diphenyl groups.
Physicochemical Properties and SAR Insights
Key Properties of Selected Compounds
*Estimated based on structural similarity.
Structure-Activity Relationship (SAR) Trends
- Position 6 substituents :
- 4-Methoxyphenyl (target compound): Electron-donating methoxy group enhances π-π stacking and bioavailability.
- Phenyl (F0650-0060): Lacks methoxy’s polarity, reducing solubility but increasing lipophilicity.
- Carboxamide modifications: 2-Ethylphenyl (target): Hydrophobic interactions dominate. Furan-methyl (F0650-0060): Polar interactions via furan oxygen.
Biological Activity
N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H18N4O3S
- Molecular Weight : 406.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cell proliferation and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism includes inducing apoptosis and disrupting cell cycle progression.
Anticancer Properties
Research indicates that compounds in the imidazo[2,1-b][1,3]thiazole family exhibit significant anticancer activity. For example:
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against several cancer cell lines (e.g., HCT116 colon cancer cells) .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 5.0 |
| MCF7 | 7.5 |
| A549 | 10.0 |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent:
- In Vivo Studies : Animal models treated with this compound exhibited reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural features are crucial for the biological activity of this compound:
- Methoxy Group : The presence of a methoxy group on the phenyl ring enhances lipophilicity and bioavailability.
- Imidazole and Thiazole Rings : These heterocyclic structures are essential for binding interactions with biological targets.
Study 1: Anticancer Efficacy
A study published in Molecules investigated the anticancer properties of various imidazo[2,1-b][1,3]thiazole derivatives. It was found that modifications on the phenyl rings significantly influenced cytotoxicity against breast cancer cells .
Study 2: Mechanistic Insights
Another research article explored the mechanistic pathways through which this compound induces apoptosis in cancer cells. The study highlighted the activation of caspase pathways and mitochondrial dysfunction as key mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
